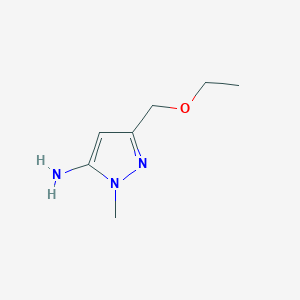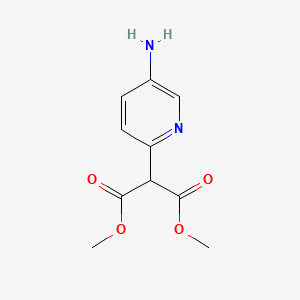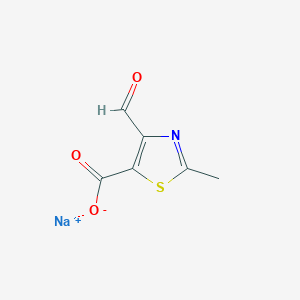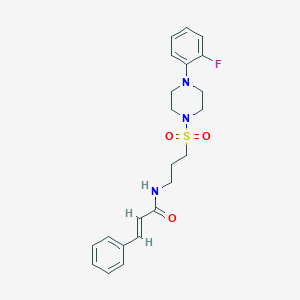![molecular formula C24H27N3O8 B2919855 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 874805-47-7](/img/structure/B2919855.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This structure is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. For example, the benzo[d][1,3]dioxole moiety is a cyclic structure with oxygen atoms forming a bridge across the benzene ring . The oxazolidin-2-yl group is a five-membered ring containing nitrogen and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions. For instance, the carbonyl group in the oxazolidin-2-yl moiety could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of polar functional groups like carbonyl and ether could influence its solubility in different solvents. The compound’s melting and boiling points, density, and other properties would also depend on its molecular structure .Wissenschaftliche Forschungsanwendungen
Oxazolidinone Derivatives as Chemical Intermediates
Oxazolidin-2-ones are extensively utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries in synthesis due to their unique structural features. The study of various oxazolidinecarbohydrazides revealed their utility in forming weak interactions like hydrogen bonds and π-π stacking, which are critical in the design of molecular assemblies and pharmaceuticals (Nogueira et al., 2015).
Antibacterial Agents
Research has identified oxazolidinones as a promising class of antibacterial agents, offering a new mechanism of action against various bacteria. Modifications of the oxazolidinone structure, including the introduction of 1,2,3-triazoles, have led to compounds with reduced side effects, such as lower monoamine oxidase A inhibition, while maintaining antibacterial activity (Reck et al., 2005).
Fluorescent Markers
Chiral auxiliary-bearing isocyanides based on oxazolidinones have been synthesized, yielding compounds with strong fluorescence. These derivatives could serve as potential fluorescent markers or probes in biological imaging and diagnostics (Tang & Verkade, 1996).
Synthesis and Medicinal Chemistry
Oxazolidin-2-ones have facilitated the synthesis of complex molecules with potential medicinal applications. They serve as efficient ligands in catalysis, aiding in the amidation of aryl halides and cyclization processes, which are foundational reactions in pharmaceutical synthesis (Ma & Jiang, 2008).
Drug Development
The oxazole and oxazolidinone scaffolds are integral in drug discovery, exhibiting a wide range of biological activities. These compounds have been developed as antimicrobials, anticancer agents, and more, highlighting their versatility and potential as therapeutic agents (Zhang, Zhao, & Zhou, 2018).
Zukünftige Richtungen
Future research could focus on further elucidating the properties and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity under various conditions. Given the bioactivity of related compounds, it could be of interest in the development of new pharmaceuticals or pesticides .
Eigenschaften
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8/c1-31-17-5-3-15(11-19(17)32-2)7-8-25-22(28)23(29)26-13-21-27(9-10-33-21)24(30)16-4-6-18-20(12-16)35-14-34-18/h3-6,11-12,21H,7-10,13-14H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCBAHUYMILQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)

![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)
![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)


